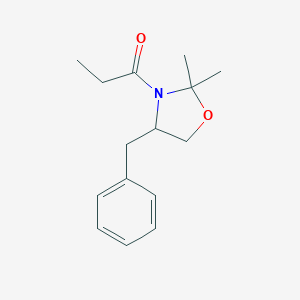
4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a type of oxazolidine that contains a benzyl group, two methyl groups, and a propionyl group. Its unique structure makes it a promising candidate for use in various applications, including pharmaceuticals, materials science, and agriculture.
Mécanisme D'action
The mechanism of action of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine is not fully understood, but it is believed to interact with biological systems through the formation of hydrogen bonds. This interaction allows the compound to bind to specific receptors or enzymes, leading to changes in cellular function.
Biochemical and Physiological Effects
Studies have shown that 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine has a variety of biochemical and physiological effects. These effects include the inhibition of cell growth, the modulation of immune function, and the reduction of inflammation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine in laboratory experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful effects on cells or organisms. Additionally, its unique structure allows for the investigation of specific biological processes, which may lead to the development of new treatments or therapies.
However, there are also limitations to the use of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine in laboratory experiments. One of the main limitations is its limited solubility in water, which may make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine. Some of these directions include:
1. Further investigation into the mechanism of action of this compound, which may lead to the development of new treatments or therapies.
2. Exploration of the use of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine in materials science, including the development of new polymers or coatings.
3. Investigation of the potential agricultural applications of this compound, including its use as a pesticide or herbicide.
4. Development of new methods for synthesizing 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine, which may lead to more efficient and cost-effective production methods.
Overall, 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine is a promising compound with a variety of potential applications in scientific research. Its unique structure and low toxicity make it an attractive candidate for drug development, materials science, and agriculture. Further research is needed to fully understand its mechanism of action and to explore its potential in these and other fields.
Méthodes De Synthèse
The synthesis of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine involves the reaction of benzylamine, acetone, and propionaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and reduction, to yield the final product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
The unique structure of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine has led to its investigation in various scientific research fields. One of the most promising applications of this compound is in the development of new pharmaceuticals. Its ability to interact with biological systems and its low toxicity make it an attractive candidate for drug development.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
1-(4-benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-4-14(17)16-13(11-18-15(16,2)3)10-12-8-6-5-7-9-12/h5-9,13H,4,10-11H2,1-3H3 |
Clé InChI |
IRYHYHQTUGHKKG-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(COC1(C)C)CC2=CC=CC=C2 |
SMILES canonique |
CCC(=O)N1C(COC1(C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)







![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)




